![molecular formula C5H6N4 B1268271 4-Amino-1-methylimidazole-5-carbonitrile CAS No. 40637-80-7](/img/structure/B1268271.png)
4-Amino-1-methylimidazole-5-carbonitrile
Overview
Description
4-Amino-1-methylimidazole-5-carbonitrile (AMIC) is a heterocyclic organic compound. It has an empirical formula of C4H4N4 and a molecular weight of 108.10 .
Molecular Structure Analysis
The molecular structure of 4-Amino-1-methylimidazole-5-carbonitrile consists of a 5-membered ring containing three nitrogen atoms and two carbon atoms . The SMILES string for this compound isNC1=C(C#N)N=CN1
. Physical And Chemical Properties Analysis
4-Amino-1-methylimidazole-5-carbonitrile is a solid at room temperature . It has a molecular weight of 108.10 . The compound is highly polar, which contributes to its solubility in water .Scientific Research Applications
Pharmaceuticals and Medicine
Imidazoles are a key component in many pharmaceuticals . They are used in a wide range of medications, including antifungal drugs, proton pump inhibitors, and certain types of chemotherapy . A specific study has shown that derivatives of 4-amino-1-methylimidazole have remarkable influence on some cellular immune and inflammatory responses .
Agrochemicals
Imidazoles also find applications in the field of agrochemicals . They are used in the synthesis of pesticides and herbicides, contributing to the protection of crops and increasing agricultural productivity .
3. Dyes for Solar Cells and Other Optical Applications Recent research has shown that imidazoles can be used in the creation of dyes for solar cells and other optical applications . These dyes can help improve the efficiency of solar cells, contributing to the development of renewable energy sources .
Functional Materials
Imidazoles are utilized in the development of functional materials . These materials have a wide range of applications, including in the fields of electronics, energy storage, and environmental science .
Catalysis
Imidazoles are used in catalysis, a process that speeds up chemical reactions . They can act as catalysts in a variety of chemical reactions, contributing to the efficiency and sustainability of these processes .
Synthetic Chemistry
In the field of synthetic chemistry, imidazoles are used in the synthesis of a wide range of compounds . They are key components in the creation of functional molecules used in various applications .
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar compound, 4-methylimidazole, has been found to interact with carbonic anhydrase 2, myoglobin, and carbonic anhydrase 5a, mitochondrial in humans . These proteins play crucial roles in various biological processes, including pH regulation, oxygen transport, and energy production, respectively .
Mode of Action
Imidazole derivatives, which include this compound, are known to interact with their targets via various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Given its structural similarity to other imidazole derivatives, it may potentially influence pathways related to the function of its targets .
Result of Action
Based on its structural similarity to other imidazole derivatives, it may potentially exert various biological effects depending on its targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Amino-1-methylimidazole-5-carbonitrile . These factors can include pH, temperature, presence of other molecules, and the specific biological environment within the body.
properties
IUPAC Name |
5-amino-3-methylimidazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c1-9-3-8-5(7)4(9)2-6/h3H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCJLNAYMQWOJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201258367 | |
Record name | 4-Amino-1-methyl-1H-imidazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201258367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-methylimidazole-5-carbonitrile | |
CAS RN |
40637-80-7 | |
Record name | 4-Amino-1-methyl-1H-imidazole-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40637-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-1-methyl-1H-imidazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201258367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-1-methyl-1H-imidazole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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